Dithioacetic acid

Descripción general

Descripción

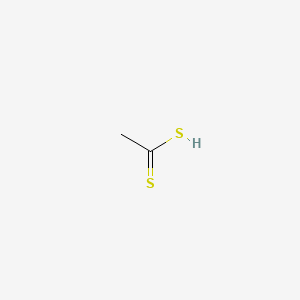

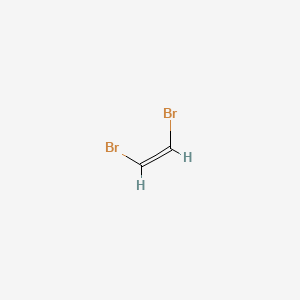

Dithioacetic acid is a chemical compound with the molecular formula C2H4S2 . It is an organosulfur compound .

Synthesis Analysis

Thioacetic acid, a related compound, is prepared by the reaction of acetic anhydride with hydrogen sulfide . It has also been produced by the action of phosphorus pentasulfide on glacial acetic acid, followed by distillation .Molecular Structure Analysis

The Dithioacetic acid molecule contains a total of 7 bonds. There are 3 non-H bonds, 1 multiple bond, 1 double bond, and 1 dithioacid (aliphatic) .Chemical Reactions Analysis

Most of the reactivity of thioacetic acid arises from the conjugate base, thioacetate . It is used in organic synthesis for the introduction of thiol groups (−SH) in molecules .Physical And Chemical Properties Analysis

Dithioacetic acid has a molecular weight of 92.18316 g/mol . It has a boiling point of 89.8°C and a density of 1.240 . Its refractive index is estimated to be 1.5720 .Aplicaciones Científicas De Investigación

Environmental Science and Toxicology

1. Environmental Impact and Toxicology of 2,4-Dichlorophenoxyacetic Acid

2,4-Dichlorophenoxyacetic acid (2,4-D), a chemical relative to Dithioacetic acid, is widely used as an herbicide. Research highlights its global use and the rapid advancement in understanding its toxicological impacts on both the environment and human health. The USA, Canada, and China lead in publications on 2,4-D, focusing on its occupational risks, neurotoxicity, and resistance. Future studies are likely to delve deeper into its molecular biology impacts and exposure assessments in human health (Zuanazzi et al., 2020).

2. Sorption of Phenoxy Herbicides to Environmental Surfaces

The behavior of phenoxy herbicides, similar in structure to Dithioacetic acid, in the environment, particularly their absorption to soil and organic matter, is crucial for understanding their environmental impact. Studies suggest that organic matter and iron oxides are significant sorbents, influencing the herbicide's fate and mobility (Werner et al., 2012).

Pharmacology and Therapeutic Applications

3. Dichloroacetate (DCA) for Therapeutic Use

Dichloroacetate (DCA), sharing functional groups with Dithioacetic acid, is explored for its potential in treating various diseases by modulating mitochondrial function. It shows promise in treating genetic mitochondrial diseases, pulmonary arterial hypertension, and cancer. Despite its potential, the balance between therapeutic benefits and environmental hazards remains a topic of discussion (Stacpoole, 2010).

4. Biotechnological Production of Lanthipeptides

Though not directly related to Dithioacetic acid, the study on lanthipeptides highlights the challenges and methodologies in the sustainable production of bioactive compounds with therapeutic potentials. This research could provide insights into similar approaches for synthesizing and applying Dithioacetic acid in pharmaceutical contexts (Ongey & Neubauer, 2016).

Safety And Hazards

Propiedades

IUPAC Name |

ethanedithioic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4S2/c1-2(3)4/h1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEUUVJSRINKECZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=S)S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30208118 | |

| Record name | Ethane(dithioic)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dithioacetic acid | |

CAS RN |

594-03-6 | |

| Record name | Ethane(dithioic)acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000594036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane(dithioic)acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30208118 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Allyl-[4-(4-nitro-phenyl)-thiazol-2-yl]-amine](/img/structure/B3054220.png)

![4'-Methoxy[1,1'-biphenyl]-2,5-diol](/img/structure/B3054228.png)